molecular formula C13H11BN2O5 B12340783 2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester

2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester

Cat. No.: B12340783
M. Wt: 286.05 g/mol
InChI Key: VJQXBVIXJBYFJH-UHFFFAOYSA-N
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Description

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a boron-containing oxaborole ring fused to a pyrimidine carboxylate ester, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxaborole ring: This step involves the reaction of a suitable boronic acid derivative with a diol to form the oxaborole ring.

    Coupling with pyrimidine derivative: The oxaborole intermediate is then coupled with a pyrimidine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxaborole ring can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterases.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit phosphodiesterase enzymes by binding to their active sites, thereby modulating the levels of cyclic nucleotides within cells. This interaction affects various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: Another boron-containing compound used as a phosphodiesterase inhibitor.

    Compd2: A derivative with similar structural features but different substituents on the pyrimidine ring.

    Compd3: Contains an oxaborole ring with different functional groups, leading to varied biological activities.

Uniqueness

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate is unique due to its specific combination of an oxaborole ring and a pyrimidine carboxylate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11BN2O5

Molecular Weight

286.05 g/mol

IUPAC Name

methyl 2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]pyrimidine-5-carboxylate

InChI

InChI=1S/C13H11BN2O5/c1-19-12(17)9-5-15-13(16-6-9)21-10-3-2-8-7-20-14(18)11(8)4-10/h2-6,18H,7H2,1H3

InChI Key

VJQXBVIXJBYFJH-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=NC=C(C=N3)C(=O)OC)O

Origin of Product

United States

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